molecular formula C15H15NO2 B5169772 N-(2-ethoxyphenyl)benzamide CAS No. 21118-80-9

N-(2-ethoxyphenyl)benzamide

Cat. No.: B5169772
CAS No.: 21118-80-9
M. Wt: 241.28 g/mol
InChI Key: QOEUWWMXNATOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the phenyl ring and a benzamide moiety

Scientific Research Applications

Safety and Hazards

One of the benzamide derivatives, 2-Ethoxybenzamide, has been noted to have hazardous decomposition products including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) .

Future Directions

Benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the synthesis of novel benzamide derivatives like “N-(2-ethoxyphenyl)benzamide” can be of considerable importance for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)benzamide typically involves the condensation of 2-ethoxyaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+C6H4(OC2H5)NH2C6H5CONH(C6H4OC2H5)+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_4(\text{OC}_2\text{H}_5)\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CONH}(\text{C}_6\text{H}_4\text{OC}_2\text{H}_5) + \text{HCl} C6​H5​COCl+C6​H4​(OC2​H5​)NH2​→C6​H5​CONH(C6​H4​OC2​H5​)+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction can be optimized by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Oxidation: Formation of N-(2-hydroxyphenyl)benzamide.

    Reduction: Formation of N-(2-ethoxyphenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Comparison with Similar Compounds

  • N-(2-hydroxyphenyl)benzamide
  • N-(2-methoxyphenyl)benzamide
  • N-(2-chlorophenyl)benzamide

Comparison: N-(2-ethoxyphenyl)benzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties Compared to its analogs, such as N-(2-hydroxyphenyl)benzamide, the ethoxy group provides increased lipophilicity, which can influence its solubility and membrane permeability

Properties

IUPAC Name

N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)16-15(17)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEUWWMXNATOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943445
Record name N-(2-Ethoxyphenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21118-80-9
Record name o-Benzophenetidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Ethoxyphenyl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-ETHOXYBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-ethoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(2-ethoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(2-ethoxyphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-ethoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.